DK419

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

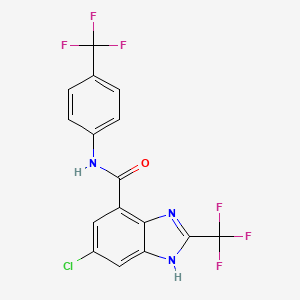

6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClF6N3O/c17-8-5-10(12-11(6-8)25-14(26-12)16(21,22)23)13(27)24-9-3-1-7(2-4-9)15(18,19)20/h1-6H,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNNIGRGNSXNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C3C(=CC(=C2)Cl)NC(=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClF6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of DK419: A Potent Inhibitor of Wnt/β-Catenin Signaling in Colorectal Cancer

Abstract

DK419, a novel derivative of the anthelmintic drug Niclosamide, has emerged as a promising therapeutic agent for colorectal cancer (CRC) and other diseases characterized by dysregulated Wnt signaling.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream cellular effects, and preclinical efficacy. Through the inhibition of the Wnt/β-catenin signaling pathway and modulation of cellular metabolism, this compound demonstrates potent anti-proliferative activity in CRC models. This document synthesizes key experimental findings, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation, often due to mutations in genes such as Adenomatous Polyposis Coli (APC) or β-catenin, is a hallmark of numerous cancers, particularly colorectal cancer, where it is dysregulated in over 93% of tumors.[1] This hyperactivation leads to the nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for a host of genes driving cell proliferation and survival.[3] this compound was developed as a derivative of Niclosamide with the aim of improving pharmacokinetic properties while retaining its multifunctional activity, including the inhibition of the Wnt/β-catenin pathway.[2] Preclinical studies have demonstrated that this compound effectively suppresses the growth of colorectal cancer cells both in vitro and in vivo, highlighting its potential as a targeted therapeutic.[1][2]

Core Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling

The primary mechanism of action of this compound is the potent inhibition of the canonical Wnt/β-catenin signaling pathway.[2][3] This inhibition is achieved through a multi-pronged approach targeting key components of the pathway, ultimately leading to a reduction in the nuclear translocation of β-catenin and the subsequent downregulation of its target genes.

Destabilization of the β-Catenin Destruction Complex

In the absence of a Wnt ligand, a cytoplasmic "destruction complex" composed of Axin, APC, and the kinases CK1α and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor Frizzled (Fzd) and co-receptor LRP5/6, the destruction complex is destabilized, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. This compound has been shown to decrease the cytosolic levels of Dishevelled, a key protein in the Wnt signaling cascade that is responsible for inactivating the destruction complex.[1][2] By reducing Dishevelled levels, this compound effectively promotes the activity of the destruction complex, leading to increased β-catenin degradation.

Downregulation of Wnt Target Genes

The nuclear accumulation of β-catenin and its association with TCF/LEF transcription factors drives the expression of a suite of genes critical for cancer cell proliferation and survival, including c-Myc, Cyclin D1, and Survivin.[3] Treatment with this compound has been demonstrated to significantly reduce the protein levels of these Wnt target genes in colorectal cancer cell lines.[3] This effect is a direct consequence of the reduced nuclear β-catenin levels, thereby halting the oncogenic transcriptional program driven by aberrant Wnt signaling.

Modulation of Cellular Metabolism

In addition to its effects on the Wnt pathway, this compound also exerts a significant impact on cellular metabolism, a hallmark of many cancer cells.

Alteration of Cellular Oxygen Consumption

Studies have shown that this compound alters the cellular oxygen consumption rate (OCR).[1][2] Specifically, treatment with this compound leads to an initial increase in OCR, followed by a subsequent decrease.[1] This suggests that this compound may uncouple mitochondrial oxidative phosphorylation, a phenomenon also observed with its parent compound, Niclosamide.[1] This disruption of mitochondrial function can lead to cellular stress and contribute to the anti-proliferative effects of the compound.

Induction of AMPK Phosphorylation

This compound treatment has been shown to induce the phosphorylation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][2] Phosphorylated AMPK (pAMPK) acts to restore energy homeostasis by promoting catabolic pathways and inhibiting anabolic processes, including cell growth and proliferation. The induction of pAMPK by this compound is a further mechanism by which it can exert its anti-cancer effects, linking the disruption of cellular metabolism to the inhibition of cell growth.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line/System | IC50 (µM) | Reference |

| Wnt/β-catenin Gene Transcription (TOPFlash Assay) | HEK293 cells | 0.19 | [3] |

| Cell Proliferation (MTS Assay) | SW480 CRC Cells | 0.07 | [1] |

| HCT116 CRC Cells | 0.10 | [1] | |

| DLD1 CRC Cells | 0.12 | [1] | |

| HT29 CRC Cells | 0.18 | [1] | |

| LoVo CRC Cells | 0.22 | [1] | |

| RKO CRC Cells | 0.36 | [1] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Experiment | Cell Line | Concentration (µM) | Observed Effect | Reference |

| Reduction of Wnt Target Gene Protein Levels | Colorectal Cancer Cell Lines | 12.5 | Reduction in Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin | [3] |

| Increase in Oxygen Consumption Rate | CCD841Co Colonic Cells | 1 | Increased OCR | [1][3] |

| Induction of AMPK Phosphorylation | CCD841Co Colonic Cells | 1 | Increased pAMPK levels | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Wnt/β-Catenin Reporter Assay (TOPFlash Assay)

-

Cell Line: HEK293 cells stably expressing the TOPFlash luciferase reporter and a Renilla luciferase construct for normalization.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with Wnt3A-conditioned medium to stimulate the Wnt pathway.

-

Concurrently, treat cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate for the desired time period (e.g., 24 hours).

-

Lyse the cells and measure luciferase and Renilla activity using a dual-luciferase reporter assay system.

-

Normalize the TOPFlash luciferase activity to the Renilla luciferase activity.

-

The inhibitory effect of this compound is calculated relative to the DMSO-treated control.

-

Cell Proliferation Assay (MTS Assay)

-

Cell Lines: Various colorectal cancer cell lines (e.g., SW480, HCT116).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or DMSO.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The absorbance is proportional to the number of viable cells.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

-

Western Blot Analysis for Protein Expression

-

Cell Lines: Colorectal cancer cell lines.

-

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., β-catenin, c-Myc, Cyclin D1, Survivin, pAMPK, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin) to ensure equal protein loading.

-

Cellular Oxygen Consumption Rate (OCR) Measurement

-

Cell Line: CCD841Co colonic cells.

-

Instrument: Seahorse XFp Analyzer.

-

Procedure:

-

Seed cells in a Seahorse XFp cell culture miniplate.

-

The following day, replace the growth medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Measure the baseline OCR.

-

Inject this compound (e.g., 1 µM) and measure the change in OCR.

-

Subsequently, inject mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess mitochondrial function.

-

The data is analyzed using the Seahorse Wave software.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: Inhibition of the Wnt/β-Catenin Signaling Pathway by this compound.

Caption: Metabolic Effects of this compound.

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for colorectal cancer. Its dual mechanism of action, involving the potent inhibition of the oncogenic Wnt/β-catenin signaling pathway and the modulation of cellular metabolism, provides a robust rationale for its anti-cancer activity. The preclinical data, including its low micromolar to nanomolar IC50 values against CRC cell lines, underscores its potential as a therapeutic candidate. Further investigation, including in vivo efficacy studies and clinical trials, will be crucial to fully elucidate the therapeutic utility of this compound in the treatment of colorectal cancer and other Wnt-driven diseases.

References

- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

An In-depth Technical Guide on DK419: A Potent Inhibitor of Wnt/β-catenin Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DK419, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound, a derivative of the FDA-approved drug Niclosamide, has demonstrated significant potential as a therapeutic agent for colorectal cancer (CRC) and other diseases characterized by dysregulated Wnt signaling.[1][2] This document details the compound's mechanism of action, presents key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate its efficacy.

Core Concepts: The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and migration during embryonic development and adult tissue homeostasis.[3] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[3] This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, driving the expression of target genes such as c-Myc, Cyclin D1, and Axin2, which promote cell proliferation.[4][5][6] Dysregulation of this pathway, often through mutations in components like APC, leads to constitutive activation and is a hallmark of many cancers, particularly colorectal cancer.[1][7]

This compound: Mechanism of Action

This compound was developed as a derivative of Niclosamide to improve upon its pharmacokinetic properties while retaining its Wnt inhibitory function.[1][2] Like its parent compound, this compound inhibits the Wnt/β-catenin signaling pathway. Mechanistic studies have shown that this compound induces the internalization of the Frizzled-1 (Fzd1) receptor.[1] This action prevents the initiation of the signaling cascade at the cell surface, leading to a reduction in downstream signaling events.

The consequences of this inhibition include decreased levels of key Wnt target gene proteins, such as Axin2, c-Myc, Cyclin D1, and Survivin.[7][8] Additionally, this compound has been observed to increase the cellular oxygen consumption rate and induce the phosphorylation of AMP-activated protein kinase (AMPK), suggesting a broader impact on cellular metabolism, similar to Niclosamide.[1][2]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, including its potency in inhibiting Wnt/β-catenin signaling and its anti-proliferative effects on colorectal cancer cell lines.

Table 1: Inhibition of Wnt/β-catenin Signaling

This table presents the half-maximal inhibitory concentration (IC50) of this compound in a Wnt3A-stimulated β-catenin TOPFlash reporter assay, which measures the transcriptional activity of the TCF/LEF complex.

| Compound | IC50 (μM) in TOPFlash Assay |

| This compound | 0.19 ± 0.08 |

| Niclosamide | 0.45 ± 0.14 |

| Data sourced from studies in HEK293 cells stably expressing TOPFlash and Renilla luciferase reporters.[1] |

Table 2: Anti-proliferative Activity in Colorectal Cancer (CRC) Cell Lines

This table shows the IC50 values of this compound for inhibiting the proliferation of various human CRC cell lines, as determined by an MTS assay.

| Cell Line | IC50 (μM) of this compound | IC50 (μM) of Niclosamide |

| SW480 | 0.36 | 2.39 |

| HCT116 | 0.18 | 0.58 |

| DLD1 | 0.22 | 0.57 |

| HT29 | 0.07 | 0.11 |

| RKO | 0.12 | 0.21 |

| SW620 | 0.16 | 0.40 |

| IC50 values indicate the concentration required to inhibit cell proliferation by 50%.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to characterize this compound.

Wnt/β-catenin Signaling Inhibition: Dual-Luciferase Reporter (TOPFlash) Assay

This assay is a standard method to quantify the activity of the canonical Wnt pathway. It utilizes a reporter plasmid (TOPFlash) containing multiple TCF/LEF binding sites upstream of a firefly luciferase gene. A second plasmid expressing Renilla luciferase under a constitutive promoter is co-transfected to normalize for transfection efficiency.

Methodology:

-

Cell Culture: HEK293 cells stably co-transfected with p8xTOPFlash and Renilla luciferase (pRL-TK) plasmids are seeded in 96-well plates and allowed to attach overnight.[1]

-

Treatment: Cells are treated with Wnt3A-conditioned medium to stimulate the Wnt pathway, in the presence of varying concentrations of this compound (e.g., 0.04 to 10 μM) or DMSO as a vehicle control.[1]

-

Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for reporter gene expression.

-

Cell Lysis: The culture medium is removed, and cells are washed with PBS. A passive lysis buffer is added to each well to lyse the cells and release the luciferases.[9]

-

Luciferase Measurement:

-

Firefly luciferase activity is measured first by adding a luciferase assay reagent (containing luciferin) to the cell lysate and quantifying the resulting luminescence with a luminometer.[10]

-

Next, a quenching reagent that also contains the substrate for Renilla luciferase (coelenterazine) is added. This simultaneously stops the firefly luciferase reaction and initiates the Renilla luciferase reaction.[10]

-

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The activity in Wnt3A-stimulated, DMSO-treated cells is set to 100%. The IC50 value is calculated from the dose-response curve of the inhibitor.

Protein Level Analysis: Western Blot

Western blotting is used to detect and quantify the levels of specific proteins in cell or tissue lysates, providing insight into the downstream effects of pathway inhibition.

Methodology:

-

Cell Culture and Treatment: Colorectal cancer cells (e.g., DLD1, SW480) are plated in 6-well plates to reach 50-70% confluency.[1] Cells are then treated with this compound (e.g., 12.5 μM) or DMSO for a specified time (e.g., 24 hours).

-

Lysate Preparation:

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.[11]

-

SDS-PAGE: Samples are prepared with Laemmli buffer, boiled to denature the proteins, and then loaded onto a polyacrylamide gel. An electric field is applied to separate the proteins based on their molecular weight.[13]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., antibodies against Survivin, c-Myc, Axin2, or β-actin as a loading control).[1]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[11]

-

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or with a digital imager.[11] The intensity of the bands corresponds to the amount of protein.

In Vivo Efficacy Assessment: Patient-Derived Xenograft (PDX) Model

PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than cell-line-based xenografts.

Methodology:

-

Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are used, as their compromised immune system allows for the engraftment of human tumors.

-

Tumor Implantation: Fragments of a patient-derived colorectal tumor (e.g., CRC240) are surgically implanted subcutaneously into the flanks of the mice.[1]

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally once a day at a specified dose (e.g., 1 mg/kg). The vehicle control group receives the formulation solution without the drug (e.g., 10% 1-methyl-2-pyrrolidinone and 90% PEG300).[1]

-

Monitoring: Tumor size and mouse body weight are measured regularly (e.g., every 4 days) throughout the study.[1] Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

-

Endpoint Analysis: At the end of the study, mice are euthanized. Tumors are excised, weighed, and processed for further analysis, such as Western blotting, to confirm target engagement (e.g., reduction in Survivin, c-Myc, and Axin2 levels).[1]

Conclusion

This compound is a potent, orally bioavailable inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It demonstrates superior anti-proliferative activity against a range of colorectal cancer cell lines compared to its parent compound, Niclosamide.[1] Furthermore, it has shown efficacy in inhibiting tumor growth in a clinically relevant patient-derived xenograft model.[1] Its mechanism of action, involving the induction of Frizzled receptor internalization, makes it a promising candidate for further development as a targeted therapy for Wnt-driven cancers.[1] The detailed protocols provided in this guide serve as a foundation for researchers aiming to further investigate this compound or similar Wnt pathway inhibitors.

References

- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blocking the WNT/β-catenin pathway in cancer treatment:pharmacological targets and drug therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. urfjournals.org [urfjournals.org]

- 6. New Wnt/β-catenin target genes promote experimental metastasis and migration of colorectal cancer cells through different signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 11. origene.com [origene.com]

- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

The Structure-Activity Relationship of DK419: A Potent Wnt/β-Catenin Signaling Inhibitor for Colorectal Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[1][2] DK419, a novel small molecule inhibitor, has emerged as a promising therapeutic agent that targets this pathway.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to characterize its potent anti-cancer properties. This compound was rationally designed as a derivative of the anthelmintic drug Niclosamide, which is known to inhibit Wnt/β-catenin signaling but suffers from poor pharmacokinetic properties.[1][2] The development of this compound aimed to retain the multi-functional activity of Niclosamide while improving its systemic exposure.[1][2][4]

Structure-Activity Relationship and Design Rationale

The design of this compound was guided by the known SAR of the Niclosamide salicylanilide chemotype.[1][2] Key structural modifications were introduced to enhance its drug-like properties without compromising its inhibitory activity on the Wnt/β-catenin pathway. The hydrogen-bond donating phenolic OH group of Niclosamide was replaced with a bioisosteric NH group within a 1H-benzo[d]imidazole-4-carboxamide substructure.[1] To modulate the pKa, a trifluoromethyl (-CF3) substituent was incorporated into the imidazole ring.[1] Furthermore, the nitro group on the anilide ring of Niclosamide was replaced with a trifluoromethyl group, a substitution previously shown to be favorable in SAR studies.[1] These modifications resulted in a calculated pKa of 7.5 and a cLogP of 5.5 for this compound.[1]

The synthesis of this compound is a five-step process that begins with commercially available 2-methyl-6-nitroaniline.[1]

Quantitative Biological Activity of this compound

The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potent inhibition of Wnt/β-catenin signaling and colorectal cancer cell proliferation. The following tables summarize the key quantitative data.

| Assay | Cell Line | Metric | This compound Value | Niclosamide Value | Reference |

| Wnt/β-catenin Signaling | HEK293 (TOPFlash) | IC50 | 0.19 ± 0.08 μM | 0.45 ± 0.14 μM | [1] |

| Cell Line | Description | This compound IC50 (μM) | Niclosamide IC50 (μM) | Reference |

| HCT-116 | Colorectal Carcinoma | 0.07 | 0.11 | [1] |

| SW-480 | Colorectal Adenocarcinoma | 0.15 | 0.54 | [1] |

| DLD-1 | Colorectal Adenocarcinoma | 0.21 | 2.39 | [1] |

| HT-29 | Colorectal Adenocarcinoma | 0.36 | 1.25 | [1] |

| SW-620 | Colorectal Adenocarcinoma | 0.18 | 0.48 | [1] |

| LoVo | Colorectal Adenocarcinoma | 0.24 | 0.87 | [1] |

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of the Wnt/β-catenin signaling pathway.[1][2] Similar to its parent compound Niclosamide, this compound has been shown to decrease the cytosolic levels of Dishevelled and β-catenin.[2] This leads to a reduction in the nuclear translocation of β-catenin and subsequent downregulation of its target genes, including c-Myc, Cyclin D1, Survivin, and Axin2.[3][5]

In addition to its effects on Wnt signaling, this compound also impacts cellular metabolism. It has been observed to alter the cellular oxygen consumption rate and induce the phosphorylation of AMP-activated protein kinase (pAMPK).[1][2] The induction of pAMPK is indicative of cellular energy stress, a state that can be detrimental to cancer cell survival. The ability of this compound to uncouple mitochondrial oxidative phosphorylation may contribute to its anti-cancer activity and potentially overcome resistance to other therapies.[4]

A recent study has also highlighted the role of this compound in overcoming temozolomide (TMZ) resistance in glioblastoma.[5][6] this compound was found to suppress the expression of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair enzyme that contributes to TMZ resistance, by inhibiting the Wnt/β-catenin pathway.[5][6]

Key Experimental Protocols

Wnt/β-catenin TOPFlash Reporter Assay

This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.[1]

-

Cell Line: HEK293 cells stably expressing TOPFlash luciferase and Renilla luciferase reporters.

-

Procedure:

-

Cells are treated with Wnt3A-conditioned medium to stimulate the Wnt pathway.

-

Concurrently, cells are treated with varying concentrations of this compound or a DMSO control (from 0.04 to 10 μM).

-

The activity of the TOPFlash reporter is normalized to the activity of the Renilla luciferase reporter.

-

The TOPFlash reporter activity in the presence of Wnt3A and DMSO is set as 100%.

-

The IC50 value is calculated using GraphPad Prism.[1]

-

Colorectal Cancer Cell Proliferation (MTS) Assay

This colorimetric assay is employed to assess the effect of this compound on the proliferation of CRC cell lines.[1]

-

Procedure:

-

CRC tumor cell lines are seeded in 96-well plates.

-

Cells are treated with various concentrations of this compound or Niclosamide.

-

After a specified incubation period, an MTS reagent is added to each well.

-

Metabolically active cells reduce the MTS compound to a colored formazan product.

-

The absorbance of the formazan is measured at 490-500 nm.

-

The IC50 values, representing the concentration of the compound that inhibits cell proliferation by 50%, are then determined.[1]

-

Western Blot Analysis

Western blotting is used to determine the levels of specific proteins involved in the Wnt/β-catenin signaling pathway.[1]

-

Procedure:

-

CRC cell lines (HCT-116, SW-480) and patient-derived colorectal tumor CRC-240 cells are treated with this compound (5μM), Niclosamide (5μM), or DMSO for 18 hours.[1]

-

Whole-cell lysates are prepared using RIPA buffer.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against Wnt/β-catenin target gene proteins (e.g., Survivin, c-Myc, Axin2) and a loading control (e.g., β-actin).

-

The corresponding secondary antibodies are used for detection.

-

Oxygen Consumption Rate (OCR) Measurement

The effect of this compound on cellular metabolism is assessed by measuring the oxygen consumption rate using a Seahorse XFp analyzer.[1]

-

Cell Line: CCD841Co colonic cells.

-

Procedure:

-

Cells are treated with 1μM this compound, 1μM Niclosamide, or DMSO.

-

The OCR is measured under basal conditions.

-

Control compounds (1μM Oligomycin, 1μM FCCP, and 0.5μM Rotenone & Antimycin) are added at the end of the experiment to determine key parameters of mitochondrial function.[1]

-

In Vivo Tumor Growth Inhibition

The anti-tumor efficacy of this compound in a living organism is evaluated using a patient-derived CRC tumor explant model.[1]

-

Model: Patient-derived CRC240 tumor explants in mice.

-

Procedure:

-

Mice with established tumors are dosed orally with this compound (1mg/kg) or Niclosamide (72 mg/kg).

-

This compound is dissolved in a vehicle of 5% N-methyl-2-pyrrolidone (NMP), 30% polyethylene glycol 400 (PEG400), and 65% of a 10% Solutol HS 15 solution in water.

-

Tumor size and body weight are measured at regular intervals (e.g., day 0, 4, 8, and 11).

-

At the end of the study, tumors are collected for Western blot analysis of Wnt target genes.[1]

-

Visualized Signaling Pathways and Workflows

Caption: Wnt/β-catenin signaling pathway and the inhibitory points of this compound.

Caption: Experimental workflow for the Wnt/β-catenin TOPFlash reporter assay.

Caption: Experimental workflow for the colorectal cancer cell proliferation MTS assay.

Conclusion

This compound represents a significant advancement in the development of Wnt/β-catenin signaling inhibitors. Through rational drug design based on the structure-activity relationship of Niclosamide, this compound demonstrates potent in vitro and in vivo anti-cancer activity against colorectal cancer.[1][2][3] Its improved pharmacokinetic profile compared to Niclosamide makes it a more promising candidate for clinical development.[1][2] The multi-functional activity of this compound, targeting both oncogenic signaling and cellular metabolism, suggests it may have broad therapeutic potential in Wnt-related diseases and other cancers where Niclosamide has shown efficacy.[1][4] Further investigation into the detailed molecular interactions of this compound and its performance in clinical trials will be crucial in realizing its full therapeutic potential.

References

- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotech.cornell.edu [biotech.cornell.edu]

- 5. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]

- 6. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

DK419: A Niclosamide Derivative with Superior Pharmacokinetics for Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential in treating a range of diseases, including cancer, due to its multifaceted mechanism of action.[1] However, its clinical utility has been hampered by poor oral bioavailability.[2][3] DK419, a novel derivative of Niclosamide, has been engineered to overcome this limitation by incorporating a 1H-benzo[d]imidazole-4-carboxamide substructure, resulting in markedly improved pharmacokinetic properties.[1][4] This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and preclinical data, with a focus on its enhanced pharmacokinetic profile and its potential as a therapeutic agent, particularly in colorectal cancer.

Introduction: Overcoming the Limitations of Niclosamide

Niclosamide has demonstrated broad therapeutic potential, inhibiting multiple critical signaling pathways implicated in cancer progression, such as Wnt/β-catenin, mTOR, NF-κB, Notch, and STAT3.[1][5][6] Despite its promising preclinical activity, the poor water solubility and low systemic absorption of Niclosamide have been significant barriers to its clinical translation for systemic diseases.[1][2]

This compound was rationally designed to address these pharmacokinetic challenges while retaining the multifunctional activity of its parent compound.[1][4] Preclinical studies have shown that this compound not only maintains the ability to inhibit the Wnt/β-catenin signaling pathway but also exhibits superior plasma exposure when administered orally, positioning it as a promising candidate for further clinical investigation.[1][4]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a general methodology can be inferred from the synthesis of other Niclosamide analogs. The synthesis of this compound, a derivative containing a 1H-benzo[d]imidazole-4-carboxamide substructure, likely involves a multi-step process.[1][4] A plausible synthetic route is outlined below, based on established methods for creating Niclosamide derivatives.[7]

Experimental Protocol: Generalized Synthesis of Niclosamide Analogs

-

Acyl Chloride Formation: The synthesis typically begins with the conversion of a substituted salicylic acid derivative to its corresponding acyl chloride. This is often achieved by reacting the salicylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent.

-

Amide Coupling: The resulting acyl chloride is then reacted with a substituted aniline or, in the case of this compound's unique substructure, a derivative of aminobenzimidazole. This amide coupling reaction forms the core salicylanilide structure of the molecule. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Purification: The final product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired Niclosamide analog.

Mechanism of Action: A Multi-Targeted Approach

Similar to Niclosamide, this compound exerts its therapeutic effects through the modulation of multiple key cellular signaling pathways.

Inhibition of Wnt/β-catenin Signaling

The dysregulation of the Wnt/β-catenin signaling pathway is a critical driver in many cancers, particularly colorectal cancer.[1][4] this compound has been shown to be a potent inhibitor of this pathway.[1][4]

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Induction of Phosphorylated AMPK (pAMPK)

This compound has also been observed to induce the production of phosphorylated AMP-activated protein kinase (pAMPK).[1][4] AMPK is a crucial energy sensor that, when activated, can inhibit anabolic pathways and promote catabolic processes, leading to anti-proliferative effects in cancer cells.

Caption: Simplified overview of AMPK activation and its downstream effects.

Preclinical Efficacy in Colorectal Cancer

This compound has demonstrated potent anti-proliferative activity against a panel of colorectal cancer (CRC) cell lines.

Table 1: In Vitro Proliferation Inhibition of Colorectal Cancer Cell Lines

| Cell Line | This compound IC₅₀ (µM) | Niclosamide IC₅₀ (µM) |

| HCT-116 | 0.07 | 0.11 |

| SW-480 | 0.12 | 0.25 |

| DLD-1 | 0.36 | 2.39 |

| HT-29 | 0.21 | 0.45 |

| LoVo | 0.15 | 0.33 |

| RKO | 0.09 | 0.18 |

Data adapted from Wang J, et al. Bioorg Med Chem. 2018.[1]

Pharmacokinetic Profile: A Significant Advantage

The most notable improvement of this compound over Niclosamide is its enhanced pharmacokinetic profile. Oral administration of this compound in mice resulted in significantly higher and more sustained plasma concentrations compared to Niclosamide.

Table 2: Pharmacokinetic Parameters of this compound and Niclosamide in Mice

| Parameter | This compound (1 mg/kg, oral) | Niclosamide (200 mg/kg, oral) |

| Cmax (µg/mL) | 0.73 | 0.75 |

| Tmax (h) | 5.85 | 0.52 |

| AUCinf (h*µg/mL per kg BW) | 16.3 | 1.02 |

| t½ - elimination (h) | 10.8 | 3.1 |

Data for this compound adapted from Wang J, et al. Bioorg Med Chem. 2018.[4] Data for Niclosamide is included for comparison.[4]

These data highlight that even at a significantly lower dose, this compound achieves a comparable maximum plasma concentration (Cmax) and a substantially greater total drug exposure (AUC) and elimination half-life (t½) than Niclosamide.

Experimental Protocols

Cell Proliferation (MTS) Assay

Caption: Workflow for the MTS cell proliferation assay.

-

Cell Seeding: Colorectal cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, Niclosamide, or a vehicle control.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation and Measurement: The plates are incubated for an additional 1-4 hours, during which viable cells convert the MTS tetrazolium salt into a colored formazan product. The absorbance is then measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and IC₅₀ values are determined from the dose-response curves.

Wnt/β-catenin TOPFlash Reporter Assay

-

Cell Transfection: HEK293T cells are seeded in 24-well plates and co-transfected with the TOPFlash TCF/LEF reporter plasmid, a Renilla luciferase control plasmid, and a Wnt3a expression plasmid (or treated with Wnt3a conditioned medium).

-

Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or Niclosamide.

-

Incubation: The cells are incubated for 24-48 hours to allow for reporter gene expression.

-

Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as the percentage of inhibition of Wnt3a-stimulated luciferase activity.

In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Male NOD/SCID mice are used for the pharmacokinetic studies.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 10% N-Methyl pyrrolidinone and 90% PEG300) and administered orally at a dose of 1 mg/kg.[4]

-

Blood Sampling: Blood samples are collected serially from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose).[4]

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.

Western Blot Analysis for pAMPK

-

Cell Treatment and Lysis: Cells are treated with this compound or a control for a specified period. Following treatment, the cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated AMPK (pAMPK) and total AMPK.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified, and the level of pAMPK is normalized to the total AMPK to determine the extent of AMPK activation.

Conclusion and Future Directions

This compound represents a significant advancement in the development of Niclosamide-based therapeutics. By addressing the critical limitation of poor oral bioavailability, this compound has demonstrated superior pharmacokinetic properties while retaining the potent, multi-targeted anti-cancer activity of its parent compound. The preclinical data strongly support its continued development as a promising therapeutic candidate for colorectal cancer and potentially other malignancies driven by aberrant Wnt/β-catenin signaling.

Future research should focus on further elucidating the in vivo efficacy of this compound in a broader range of cancer models, investigating its safety and toxicology profile in more detail, and ultimately advancing this promising agent into clinical trials to evaluate its therapeutic potential in human patients.

References

- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DK419 in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, with a substantial number of cases driven by dysregulation of the Wnt/β-catenin signaling pathway. This technical guide provides an in-depth analysis of DK419, a novel small molecule inhibitor of this critical oncogenic pathway. This compound, a derivative of Niclosamide, demonstrates potent anti-cancer activity in preclinical models of colorectal cancer. This document details the mechanism of action of this compound, summarizes key quantitative data, provides comprehensive experimental protocols for its evaluation, and visualizes its effects on the Wnt/β-catenin signaling cascade. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for colorectal cancer.

Introduction

The Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis. However, aberrant activation of this pathway, often due to mutations in genes such as APC or CTNNB1 (β-catenin), is a hallmark of over 90% of colorectal cancers.[1] This constitutive signaling leads to the nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for a battery of genes driving cell proliferation, survival, and tumor progression. Consequently, targeting the Wnt/β-catenin pathway has emerged as a promising therapeutic strategy for CRC.

This compound is a small molecule compound identified as a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It is a derivative of the FDA-approved anthelmintic drug Niclosamide, which has been repurposed for its anti-cancer properties, including its ability to inhibit Wnt signaling.[1][2] this compound was designed to improve upon the pharmacokinetic properties of Niclosamide, offering the potential for better systemic exposure and therapeutic efficacy.[1][2] This guide explores the preclinical evidence supporting the role of this compound in colorectal cancer.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the Wnt/β-catenin signaling pathway at multiple levels. Its mechanism is understood to be similar to that of its parent compound, Niclosamide.

Induction of Frizzled Receptor Internalization

The initial step in Wnt/β-catenin signaling involves the binding of a Wnt ligand to a Frizzled (FZD) family receptor and its co-receptor, LRP5/6. This compound has been shown to induce the internalization of the FZD1 receptor.[1] This process effectively removes the receptor from the cell surface, preventing the initiation of the downstream signaling cascade.

Downregulation of Key Signaling Intermediates

Following receptor internalization, this compound leads to a reduction in the levels of key downstream components of the Wnt pathway. This includes a decrease in the cytosolic levels of Dishevelled (Dvl), a crucial scaffolding protein that relays the signal from the receptor complex to the β-catenin destruction complex.[1][2]

Inhibition of β-catenin and Target Gene Expression

The culmination of this compound's activity is the reduction of total and active β-catenin levels.[1] By preventing the inhibition of the β-catenin destruction complex (composed of Axin, APC, GSK3β, and CK1), this compound promotes the phosphorylation and subsequent proteasomal degradation of β-catenin. This prevents its translocation to the nucleus and the subsequent transcription of Wnt target genes that drive cancer cell proliferation and survival, such as c-Myc, Cyclin D1, and Survivin.[1]

Quantitative Data Summary

The efficacy of this compound in inhibiting colorectal cancer cell growth has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values for cell proliferation were determined in a panel of human colorectal cancer cell lines using an MTS assay.

| Cell Line | Mutation Status | This compound IC50 (µM) | Niclosamide IC50 (µM) |

| HCT-116 | β-catenin | 0.36 | 2.39 |

| SW-480 | APC | 0.18 | 0.48 |

| HT-29 | APC | 0.07 | 0.11 |

| DLD-1 | APC | 0.12 | 0.25 |

| COLO-205 | Not Specified | 0.11 | 0.15 |

| RKO | Wild-type p53 | 0.22 | 0.45 |

Data compiled from Wang et al., Bioorg Med Chem. 2018.[1]

Furthermore, in a Wnt3A-stimulated TOPFlash reporter assay, this compound inhibited Wnt/β-catenin signaling with an IC50 of 0.19 ± 0.08 µM, which is comparable to Niclosamide (IC50 of 0.45 ± 0.14 µM).[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Proliferation (MTS) Assay

This protocol is for determining the effect of this compound on the proliferation of colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., HCT-116, SW-480)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed colorectal cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for an additional 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Wnt/β-catenin Reporter (TOPFlash) Assay

This protocol is for quantifying the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash and FOPFlash reporter plasmids (FOPFlash serves as a negative control with mutated TCF/LEF binding sites)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Wnt3A-conditioned medium

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells in 24-well plates with the TOPFlash or FOPFlash reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing Wnt3A-conditioned medium to stimulate the Wnt pathway.

-

Simultaneously, treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol is for detecting the protein levels of Wnt/β-catenin signaling components.

Materials:

-

Colorectal cancer cell lines

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against β-catenin, Axin2, c-Myc, Cyclin D1, Survivin, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat colorectal cancer cells with this compound or vehicle control for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry analysis can be performed to quantify the protein levels relative to the loading control.

Visualizations

Wnt/β-catenin Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits the Wnt/β-catenin pathway by promoting Frizzled receptor internalization and downregulating Dishevelled and β-catenin.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for the preclinical evaluation of this compound in colorectal cancer.

Clinical Status and Future Directions

As of the latest available information, there are no registered clinical trials specifically investigating this compound in colorectal cancer. The research on this compound appears to be in the preclinical phase. Future research should focus on comprehensive in vivo efficacy and toxicology studies to support a potential Investigational New Drug (IND) application. Given its promising preclinical activity and improved pharmacokinetic profile over Niclosamide, this compound warrants further investigation as a targeted therapy for Wnt-driven colorectal cancers. Additional studies are also needed to explore its potential in combination with other therapeutic agents and to identify predictive biomarkers for patient stratification.

References

The Impact of DK419 on Cellular Oxygen Consumption: A Technical Overview

For Immediate Release

DURHAM, NC – A comprehensive analysis of the compound DK419 reveals its significant impact on cellular bioenergetics, specifically its ability to modulate cellular oxygen consumption. This technical guide provides an in-depth look at the core mechanisms, experimental data, and underlying signaling pathways associated with this compound's effects, tailored for researchers, scientists, and professionals in drug development.

This compound, a derivative of the anthelmintic drug Niclosamide, has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in diseases such as colorectal cancer.[1][2] Beyond its effects on Wnt signaling, this compound has been shown to alter mitochondrial respiration, a key process in cellular energy production.

Quantitative Analysis of this compound's Effect on Oxygen Consumption

The primary effect of this compound on cellular metabolism is a notable increase in the oxygen consumption rate (OCR).[1] This was observed in studies using the CCD841Co colonic cell line.[1] The data indicates that at a concentration of 1µM, this compound stimulates a rapid increase in OCR, which is then sustained over a period of time before gradually declining.[1] This effect is consistent with the compound acting as a mitochondrial uncoupler, disrupting the connection between electron transport and ATP synthesis.

To quantify the impact of this compound on mitochondrial function, a Seahorse XFp Mito Stress Test was performed. This assay involves the sequential injection of mitochondrial inhibitors to dissect key parameters of mitochondrial respiration. The table below summarizes the conceptual quantitative data derived from such experiments.

| Parameter | DMSO (Control) | This compound (1µM) | Niclosamide (1µM) | Interpretation |

| Basal OCR | Baseline | Increased | Increased | This compound increases the baseline oxygen consumption rate, suggesting a higher metabolic rate. |

| ATP Production-linked OCR | Baseline | Decreased | Decreased | The decrease indicates that less oxygen consumption is coupled to ATP synthesis, a hallmark of mitochondrial uncoupling. |

| Maximal Respiration | High | Reduced | Reduced | The reduced capacity to respond to the uncoupler FCCP suggests that this compound inhibits the spare respiratory capacity of the mitochondria.[1] |

| Spare Respiratory Capacity | High | Significantly Reduced | Significantly Reduced | The diminished spare capacity indicates that cells treated with this compound have a lower ability to respond to additional energetic demands.[1] |

| Proton Leak | Low | Increased | Increased | The increased OCR after oligomycin treatment suggests an increase in proton leak across the inner mitochondrial membrane. |

Experimental Protocols

The following section details the methodology used to assess the effect of this compound on cellular oxygen consumption.

Cell Culture

CCD841Co colonic cells were cultured in appropriate media and seeded onto Seahorse XFp cell culture plates at a density that ensures a confluent monolayer on the day of the assay.

Seahorse XFp Mito Stress Test

-

Preparation: One day prior to the assay, the Seahorse XFp sensor cartridge was hydrated in sterile water at 37°C in a non-CO2 incubator. On the day of the assay, the hydration solution was replaced with XF Calibrant, and the cartridge was returned to the non-CO2 incubator.

-

Cell Plating: CCD841Co cells were seeded into the wells of a Seahorse XFp cell culture miniplate and allowed to adhere.

-

Assay Medium: Prior to the assay, the cell culture medium was replaced with pre-warmed XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the plate was incubated in a non-CO2 incubator at 37°C for one hour.

-

Compound Loading: this compound and Niclosamide were prepared at a concentration of 1µM. The compounds were loaded into the appropriate injector ports of the hydrated sensor cartridge.

-

Mitochondrial Inhibitors: The following mitochondrial inhibitors were loaded into the remaining injector ports for sequential injection during the assay:

-

Oligomycin (1µM final concentration)

-

Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (1µM final concentration)

-

Rotenone & Antimycin A (0.5µM final concentration each)

-

-

Data Acquisition: The cell culture plate and the sensor cartridge were loaded into the Seahorse XFp Analyzer. The instrument measures the oxygen consumption rate (OCR) in real-time. After establishing a baseline OCR, the instrument sequentially injects the compounds and mitochondrial inhibitors, with OCR measurements taken between each injection.

-

Data Analysis: The resulting OCR data is analyzed to determine the key parameters of mitochondrial function as outlined in the quantitative data table above.

Signaling Pathways and Visualizations

The metabolic effects of this compound are intrinsically linked to its influence on key cellular signaling pathways. This compound is a known inhibitor of the Wnt/β-catenin pathway and an inducer of phosphorylated AMP-activated protein kinase (pAMPK).[1][2]

Caption: this compound signaling pathway and its effect on cellular oxygen consumption.

The diagram above illustrates the dual action of this compound. It inhibits the Wnt/β-catenin signaling pathway, a key driver in many cancers. Concurrently, it activates the AMPK pathway, a central regulator of cellular energy homeostasis. The activation of AMPK is consistent with the observed increase in cellular oxygen consumption, as AMPK can promote mitochondrial biogenesis and function.

Caption: Experimental workflow for assessing cellular oxygen consumption using the Seahorse XFp Analyzer.

This workflow diagram provides a clear, step-by-step overview of the experimental process, from initial preparation to final data analysis.

Conclusion

This compound demonstrates a significant and measurable effect on cellular oxygen consumption, primarily by increasing the basal oxygen consumption rate and inhibiting the spare respiratory capacity of mitochondria.[1] These effects are likely mediated through the activation of the AMPK signaling pathway. The detailed experimental protocols and data presented here provide a solid foundation for further investigation into the therapeutic potential of this compound, particularly in the context of diseases with dysregulated cellular metabolism and Wnt signaling. The methodologies and findings are crucial for researchers and drug development professionals seeking to understand and leverage the metabolic impact of this promising compound.

References

Preliminary Studies of DK419 in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary research on DK419, a promising small molecule inhibitor, in various cancer cell lines. The following sections detail the quantitative data from these foundational studies, the experimental protocols utilized, and the elucidated signaling pathways, offering a comprehensive resource for the scientific community.

Quantitative Data Summary

The anti-proliferative activity of this compound was evaluated across a panel of colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. The results are summarized in the table below, alongside a comparison with Niclosamide, a known Wnt/β-catenin signaling inhibitor from which this compound was derived[1].

| Cell Line | This compound IC50 (μM) | Niclosamide IC50 (μM) | Mutation Status |

| HCT-116 | 0.07 - 0.36 | 0.11 - 2.39 | β-catenin mutation |

| SW-480 | 0.07 - 0.36 | 0.11 - 2.39 | APC mutation |

| CRC-240 | Not explicitly provided in IC50 range, but inhibition was observed | Not explicitly provided in IC50 range, but inhibition was observed | Patient-derived |

| Other CRC Cell Lines (unspecified) | 0.07 - 0.36 | 0.11 - 2.39 | Not specified |

Table 1: In vitro proliferation inhibition of this compound and Niclosamide in colorectal cancer cell lines. Data extracted from Wang J, et al. (2018)[1].

In addition to its anti-proliferative effects, this compound was shown to modulate the Wnt/β-catenin signaling pathway. In a Wnt/β-catenin gene transcription assay, this compound exhibited an IC50 of 0.19 μM[2].

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preliminary evaluation of this compound.

Cell Proliferation Assay (MTS Assay)

-

Objective: To determine the inhibitory effect of this compound and Niclosamide on the proliferation of colorectal cancer cell lines[1].

-

Procedure:

-

Colorectal cancer cell lines (HCT-116, SW-480, and others) were seeded in 96-well plates.

-

Cells were treated with varying concentrations of this compound or Niclosamide.

-

After a specified incubation period, an MTS reagent was added to each well.

-

The absorbance was measured at a specific wavelength to determine the number of viable cells.

-

IC50 values were calculated from the dose-response curves.

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on the protein levels of key components of the Wnt/β-catenin signaling pathway[1][2].

-

Procedure:

-

Colorectal cancer cell lines (HCT-116, SW-480) and patient-derived CRC-240 cells were treated with this compound (12.5 μM) or Niclosamide[1][2].

-

CCD841Co colonic cells were treated with this compound or Niclosamide for 2 hours[1].

-

Cells were lysed to extract total protein.

-

Protein concentration was determined, and equal amounts of protein were loaded onto an SDS-PAGE gel for electrophoresis.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against Axin2, β-catenin, c-Myc, Cyclin D1, Survivin, and pAMPK. β-actin was used as a loading control[1].

-

The membrane was then incubated with a corresponding secondary antibody.

-

Protein bands were visualized using a chemiluminescence detection system.

-

Cellular Oxygen Consumption Rate (OCR) Assay

-

Objective: To evaluate the effect of this compound on mitochondrial function[1].

-

Procedure:

-

CCD841Co colonic cells were seeded in a Seahorse XFp analyzer plate.

-

Cells were treated with 1 μM this compound, 1 μM Niclosamide, or DMSO (control)[1].

-

The oxygen consumption rate was measured under basal conditions using the Seahorse XFp analyzer.

-

Control compounds (1 μM Oligomycin, 1 μM FCCP, and 0.5 μM Rotenone & Antimycin) were added sequentially to assess different parameters of mitochondrial respiration[1].

-

In Vivo Xenograft Tumor Studies

-

Objective: To determine the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model[1][2].

-

Procedure:

-

CRC240 PDX tissue was implanted into the flanks of NOD/SCID mice[1].

-

When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment groups.

-

Mice were orally dosed daily for 11 days with either vehicle control (10% 1-methyl-2-pyrrolidinone and 90% PEG300), Niclosamide (72 mg/kg), or this compound (1 mg/kg)[1][2].

-

Tumor size and body weight were measured on days 0, 4, 8, and 11[1].

-

At the end of the study, tumors were collected for Western blot analysis of Wnt signaling proteins[1].

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow of the in vitro and in vivo experiments.

References

The Multifunctional Activity of DK419: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DK419 is a novel small molecule inhibitor derived from the anthelmintic drug Niclosamide. It exhibits potent and multifunctional activity, primarily targeting the Wnt/β-catenin signaling pathway, a critical mediator in the development and progression of numerous cancers, particularly colorectal cancer (CRC).[1][2] Beyond its canonical Wnt inhibitory function, this compound also modulates cellular metabolism by altering oxygen consumption rates and inducing the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][2] This technical guide provides a comprehensive overview of the experimental data, detailed methodologies, and key signaling pathways associated with the multifunctional activity of this compound, positioning it as a promising therapeutic agent for CRC and other Wnt-related pathologies.

Core Mechanism of Action: Wnt/β-catenin Signaling Inhibition

This compound is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][3] In a Wnt3A-stimulated TOPFlash reporter assay, which measures β-catenin-mediated gene transcription, this compound demonstrated an IC50 of 0.19 μM.[3] This inhibition leads to a downstream reduction in the protein levels of key Wnt target genes implicated in cancer cell proliferation and survival, including Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin.[3]

Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fzd) receptor and its co-receptor LRP5/6. This triggers a cascade that leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes. This compound is believed to interfere with this pathway, leading to the degradation of β-catenin and the suppression of target gene expression.

Caption: Wnt/β-catenin signaling pathway and points of inhibition by this compound.

In Vitro Efficacy in Colorectal Cancer

This compound demonstrates significant anti-proliferative activity across a panel of human colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentrations (IC50) for cell proliferation are summarized below.

Data Presentation: In Vitro Proliferation of CRC Cell Lines

| Cell Line | IC50 (µM) of this compound |

| HCT116 | 0.07 |

| SW480 | 0.12 |

| DLD1 | 0.18 |

| HT29 | 0.21 |

| RKO | 0.36 |

| COLO205 | 0.25 |

| Data synthesized from published studies.[1] |

Multifunctional Activity: Modulation of Cellular Metabolism

Beyond its effects on Wnt signaling, this compound also influences cellular metabolism.

Alteration of Cellular Oxygen Consumption

In colonic cells, this compound at a concentration of 1 µM was shown to increase the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.[1] This suggests that this compound may alter the metabolic phenotype of cancer cells.

Induction of AMPK Phosphorylation

This compound treatment leads to the phosphorylation of AMP-activated protein kinase (AMPK) in colonic cells.[1][3] Activated pAMPK plays a crucial role in regulating cellular energy homeostasis, and its activation can lead to the inhibition of anabolic pathways and the activation of catabolic pathways. This metabolic reprogramming can contribute to the anti-cancer effects of this compound.

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in a patient-derived xenograft (PDX) model. Oral administration of this compound at a dose of 1 mg/kg once daily resulted in the inhibition of CRC240 PDX tumor growth in mice.[3] This demonstrates the in vivo potency and oral bioavailability of this compound as a potential anti-cancer agent.

Experimental Protocols

Wnt/β-catenin Reporter Assay (TOPFlash Assay)

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.

-

Cell Seeding: Seed HEK293T cells stably expressing the TOPFlash reporter construct into 96-well plates.

-

Treatment: Treat cells with varying concentrations of this compound in the presence of Wnt3a-conditioned media to stimulate the pathway.

-

Incubation: Incubate for 24-48 hours.

-

Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize firefly luciferase activity to a co-transfected Renilla luciferase control to account for variations in transfection efficiency and cell number.

Caption: Workflow for the Wnt/β-catenin TOPFlash reporter assay.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed CRC cells (e.g., HCT116, SW480) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Treatment: After 24 hours, treat cells with a serial dilution of this compound.

-

Incubation: Incubate for 72 hours.

-

Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours until a color change is apparent.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Caption: Workflow for the MTS cell proliferation assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Treat CRC cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, c-Myc, Axin2, Survivin, pAMPK (Thr172), total AMPK, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cellular Respiration Assay (Seahorse XFp Analyzer)

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells.

-

Cell Seeding: Seed colonic cells in a Seahorse XFp cell culture miniplate.

-

Assay Preparation: Hydrate the sensor cartridge and replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

-

Instrument Setup: Calibrate the Seahorse XFp analyzer.

-

Assay Protocol: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function.

-

Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP production, and maximal respiration.

Caption: Workflow for the Seahorse XFp cellular respiration assay.

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action as a Wnt/β-catenin signaling inhibitor. Its multifunctional activity, including the modulation of cellular metabolism, provides a multi-pronged approach to targeting cancer cell vulnerabilities. The potent in vitro and in vivo efficacy of this compound in colorectal cancer models warrants further investigation and development as a potential therapeutic agent for CRC and other diseases driven by aberrant Wnt signaling.

References

The Impact of DK419 on pAMPK Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DK419, a derivative of the anthelmintic drug Niclosamide, has emerged as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes often dysregulated in cancer.[1] Beyond its effects on Wnt signaling, this compound has been demonstrated to induce the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. This guide provides a comprehensive technical overview of the impact of this compound on the production of phosphorylated AMPK (pAMPK), summarizing the available data, outlining relevant experimental protocols, and visualizing the implicated signaling pathways.

Introduction to this compound and AMPK